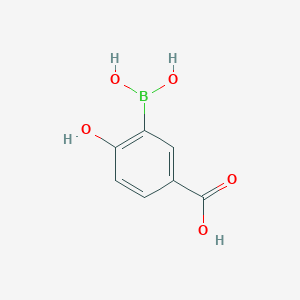
Isoindoline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoindoline-5-carbaldehyde is an organic compound that belongs to the class of isoindolines, which are nitrogen-containing heterocycles This compound is characterized by the presence of an aldehyde group at the 5-position of the isoindoline ring
准备方法
Synthetic Routes and Reaction Conditions
Isoindoline-5-carbaldehyde can be synthesized through various synthetic routes. One common method involves the condensation reaction between an aromatic primary amine and a phthalic anhydride derivative, followed by cyclization and oxidation steps . The reaction conditions typically involve the use of a solvent such as ethanol or acetic acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Isoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Isoindoline-5-carboxylic acid.
Reduction: Isoindoline-5-methanol.
Substitution: Various substituted isoindoline derivatives, depending on the reagents used.
科学研究应用
作用机制
The mechanism of action of isoindoline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways and therapeutic effects .
相似化合物的比较
Isoindoline-5-carbaldehyde can be compared with other similar compounds such as:
Isoindoline-1,3-dione: Known for its applications in pharmaceutical synthesis and as a building block for various heterocyclic compounds.
Indole-3-carbaldehyde: Another nitrogen-containing heterocycle with significant biological activity and applications in medicinal chemistry.
This compound is unique due to its specific substitution pattern and the presence of the aldehyde group at the 5-position, which imparts distinct reactivity and biological properties.
属性
分子式 |
C9H9NO |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,6,10H,4-5H2 |
InChI 键 |
SKQVKZCUBPIAAR-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)C=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)

![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)






